molecular formula C7H7NO B560892 2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one CAS No. 100465-39-2

2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one

Cat. No.: B560892
CAS No.: 100465-39-2
M. Wt: 121.139
InChI Key: JVQPCDUDYDAIKD-UHFFFAOYSA-N
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Description

“2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one” is also referred to as Vince Lactam . It is a versatile intermediate in the synthesis of carbocyclic nucleosides .


Synthesis Analysis

The compound is used as an intermediate in the synthesis of carbocyclic sugar amines, carbanucleosides, and carbocyclic dinucleotide analogues . It has been used in the chemoenzymatic synthesis of (–)-carbovir utilizing a whole cell catalysed resolution .


Molecular Structure Analysis

The molecular formula of the compound is C6H7NO . The average mass is 109.126 Da and the monoisotopic mass is 109.052765 Da . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound is a versatile intermediate in the synthesis of carbocyclic nucleosides . It has been used in the chemoenzymatic synthesis of (–)-carbovir utilizing a whole cell catalysed resolution .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 96.0841 . More detailed physical and chemical properties may be available from specialized chemical databases or resources .

Mechanism of Action

The compound has been used as a precursor to prepare Amino-peramivir, a potent neuraminidase inhibitor . It has also been used in the synthesis of five-membered analogs of 4-amino-5-halopentanoic acids as potential GABA aminotransferase (GABA-AT) inactivators .

Safety and Hazards

Specific safety and hazard information for this compound may not be readily available in the public domain. For detailed safety information, it is recommended to refer to Material Safety Data Sheets (MSDS) or similar resources provided by the manufacturer or regulatory bodies .

Future Directions

The compound’s role as a versatile intermediate in the synthesis of carbocyclic nucleosides suggests potential for further exploration in the field of medicinal chemistry . Its use in the synthesis of potent neuraminidase inhibitors and potential GABA aminotransferase (GABA-AT) inactivators indicates possible future directions in antiviral and neurological research.

Properties

IUPAC Name

2-ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-8-6-4-3-5(6)7(8)9/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQPCDUDYDAIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C2C=CC2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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